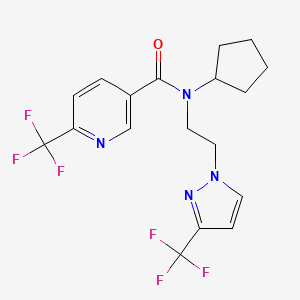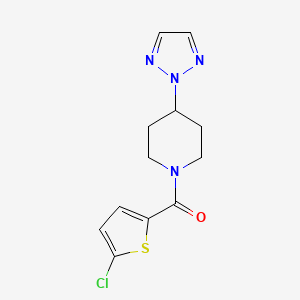
(5-clorotiofen-2-il)(4-(2H-1,2,3-triazol-2-il)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a chlorothiophene moiety
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines, potentially through the disruption of cellular signaling pathways.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it a versatile component in the design of advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring is often constructed through hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Attachment of the Chlorothiophene Moiety: The chlorothiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone exerts its effects involves interaction with various molecular targets. In antimicrobial applications, it likely disrupts cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-bromothiophen-2-yl)methanone
- (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone
Uniqueness
The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher potency, or a broader spectrum of activity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-7-3-9(4-8-16)17-14-5-6-15-17/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOUEBUMQPWRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-chloro-5-[2-(trifluoromethyl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)
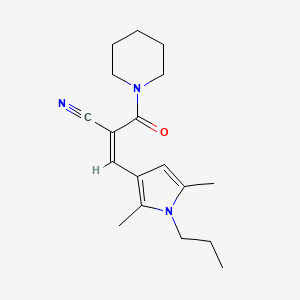
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)
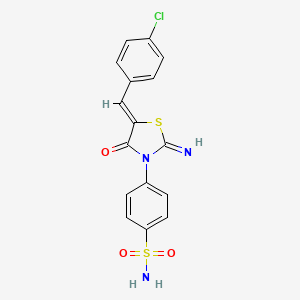
![4-Cyclobutyl-6-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B2416586.png)
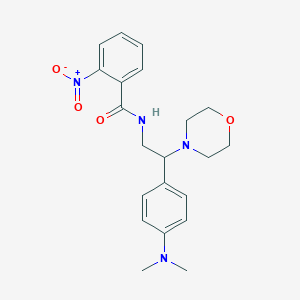
![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)
